Foxy-5 (TFA)
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Overview
Description
Foxy-5 (TFA) is a synthetic peptide that mimics the WNT5A protein, a non-canonical member of the Wnt family. It is primarily used as a WNT5A agonist, triggering cytosolic free calcium signaling without affecting β-catenin activation. This compound is significant in cancer research due to its ability to impair the migration and invasion of epithelial cancer cells, thereby reducing metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Foxy-5 (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of Foxy-5 (TFA) follows a similar SPPS approach but on a larger scale. The process is optimized for higher yields and purity, involving automated peptide synthesizers and large-scale HPLC systems for purification .
Chemical Reactions Analysis
Types of Reactions: Foxy-5 (TFA) primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature.
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).
Conditions: The synthesis is carried out under inert atmosphere conditions, typically using nitrogen gas to prevent oxidation.
Major Products: The major product of the synthesis is the Foxy-5 (TFA) peptide itself, which is then purified to remove any side products or unreacted starting materials .
Scientific Research Applications
Foxy-5 (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-based drug design.
Biology: Investigated for its role in cell signaling pathways, particularly in the Wnt signaling pathway.
Medicine: Explored as a therapeutic agent for preventing cancer metastasis, particularly in breast, prostate, and colon cancers. .
Mechanism of Action
Foxy-5 (TFA) mimics the WNT5A protein by binding to its receptors on the cell surface, triggering cytosolic free calcium signaling. This signaling pathway is independent of β-catenin activation, which is a hallmark of canonical Wnt signaling. By activating this non-canonical pathway, Foxy-5 (TFA) impairs the migration and invasion of cancer cells, thereby reducing their metastatic potential .
Comparison with Similar Compounds
WNT5A Protein: The natural ligand that Foxy-5 (TFA) mimics.
Fz7-21: A peptide antagonist of the FZD7 receptor, another member of the Wnt family.
NLS-StAx-h: A selective inhibitor of Wnt signaling.
Uniqueness of Foxy-5 (TFA): Foxy-5 (TFA) is unique in its ability to selectively activate the non-canonical Wnt signaling pathway without affecting β-catenin activation. This selective activation is crucial for its anti-metastatic effects, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O12S2.C2HF3O2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3;3-2(4,5)1(6)7/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44);(H,6,7)/t14-,15-,16-,17-,18-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBGNYFFUUHBLL-HGIJKBOGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43F3N6O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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